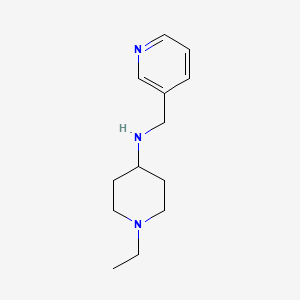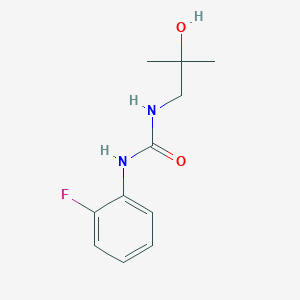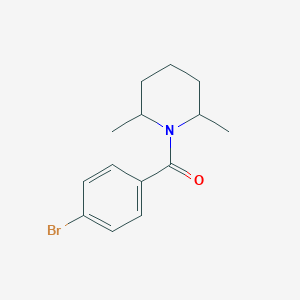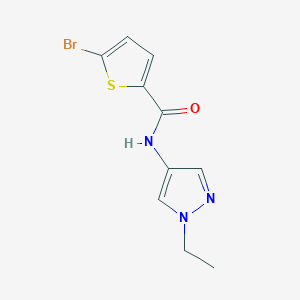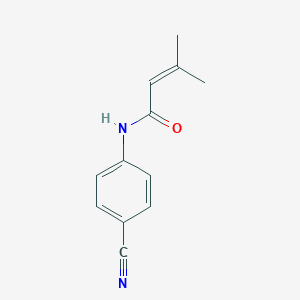![molecular formula C9H7N3O4 B14910989 9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a pyrido[1,2-a]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of hydroxy, methyl, and nitro functional groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with methyl iodide in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). This reaction results in the formation of the O-methylated product . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Electrophilic Substitution: The nitro group at position 8 makes the compound susceptible to electrophilic substitution reactions.
Alkylation: The hydroxy group at position 9 can be alkylated using reagents such as methyl iodide in the presence of a base.
Common reagents used in these reactions include methyl iodide, formaldehyde, and various bases such as potassium hydroxide and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets in biological systems. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .
Comparison with Similar Compounds
9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one:
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one:
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
9-hydroxy-2-methyl-8-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7N3O4/c1-5-4-7(13)11-3-2-6(12(15)16)8(14)9(11)10-5/h2-4,14H,1H3 |
InChI Key |
YACWMJDBGIHQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC(=C(C2=N1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)

![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)
